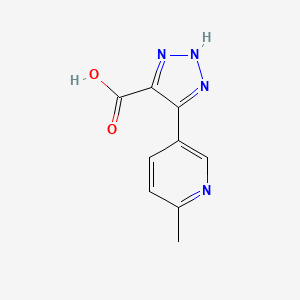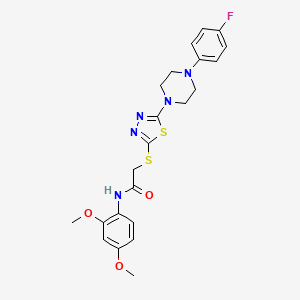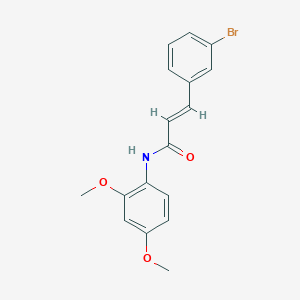
3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, methoxylation, and amide formation. Detailed synthetic routes can be found in relevant literature .
Molecular Structure Analysis
H | N / \ C=O C \ / C / \ Br OCH3 / \ C C | | H OCH3 | C | H Chemical Reactions Analysis
- Protodeboronation : In recent research, catalytic protodeboronation of alkyl boronic esters has been explored . This transformation could potentially be applied to the synthesis of our target compound.
- Hydromethylation : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
科学的研究の応用
Synthesis and Characterization of Polymers
Polymers derived from acrylamide derivatives, including those with bromophenyl and dimethoxyphenyl groups, have been synthesized and characterized for their unique properties. For example, novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate were synthesized, offering insights into monomer reactivity ratios, thermal properties, and potential applications in materials science due to their thermal stability and reactivity patterns (Soykan, Delibaş, & Coşkun, 2008).
Biochemical and Biomedical Research
Acrylamide and its derivatives have been extensively studied for their biochemical behavior and potential biomedical applications. Research has explored the cytotoxicity of acrylamide in various cell lines, highlighting its mechanisms of inducing cell death, which is crucial for understanding its effects on human health and potential therapeutic applications. For instance, acrylamide has been shown to induce apoptosis in NIH/3T3 fibroblast cells, a finding that contributes to the broader understanding of its biological impacts (Sahinturk, Kaçar, Vejselova, & Kutlu, 2018).
Environmental and Safety Considerations
The chemistry, biochemistry, and safety of acrylamide have been reviewed, emphasizing its widespread use in industry and presence in food products. Such studies are crucial for developing safety guidelines and reducing exposure risks. Research in this area has contributed significantly to the understanding of acrylamide's formation, its distribution in the environment, and its potential health effects, which are necessary for regulatory and health advisory purposes (Friedman, 2003).
Advanced Materials and Engineering
Research has also delved into the engineering aspects of acrylamide derivatives, including their photocrosslinking properties and applications in creating advanced materials. For instance, the synthesis and characterization of polyacrylamides having bromo substituted pendant cinnamoyl moieties have been studied for their photocrosslinking properties, offering potential applications in the development of negative photoresist materials for use in photolithography (Selvam, Babu, & Nanjundan, 2005).
将来の方向性
特性
IUPAC Name |
(E)-3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-21-14-7-8-15(16(11-14)22-2)19-17(20)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLFCBZRKLLDAW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

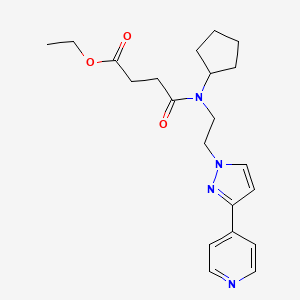
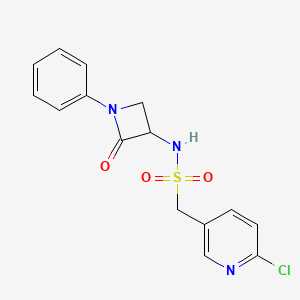
![N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2916520.png)
![2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2916521.png)
![2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2916522.png)

![[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2916526.png)
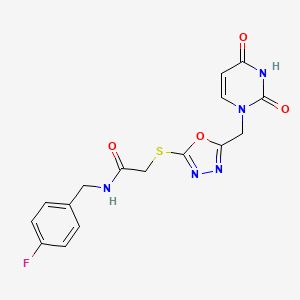
![4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2916530.png)
![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide](/img/structure/B2916533.png)
